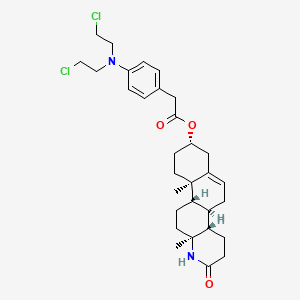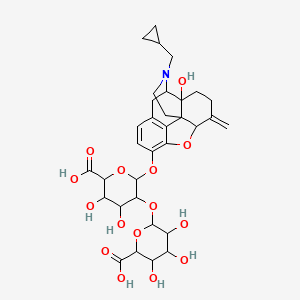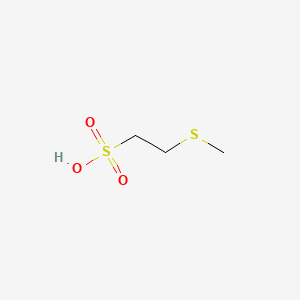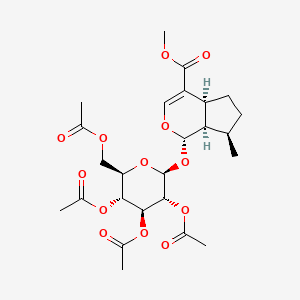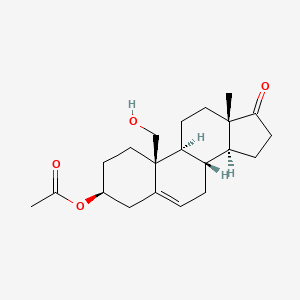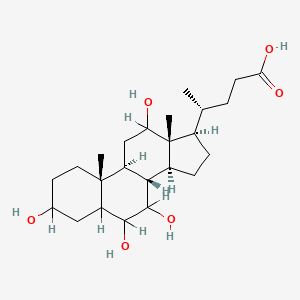
3,6,7,12-Tetrahydroxycholanoic acid
Overview
Description
3,6,7,12-Tetrahydroxycholanoic acid is a chemical compound with the molecular formula C24H40O6 . It is also known by other names such as 3,6,7,12-Tetrahydroxy-cholanic acid and 4-(3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid .
Synthesis Analysis
The synthesis of 3,6,7,12-Tetrahydroxycholanoic acid has been reported in the literature . The synthesis involves a new procedure that generates the compound from known 3 alpha,6 alpha,7 beta- and 3 alpha,6 beta,7 beta-trihydroxy-5 alpha-cholanoic acids .
Molecular Structure Analysis
The molecular structure of 3,6,7,12-Tetrahydroxycholanoic acid is characterized by a molecular weight of 424.6 g/mol . The InChI representation of the molecule is InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28) . The Canonical SMILES representation is CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6,7,12-Tetrahydroxycholanoic acid include a molecular weight of 424.6 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, a rotatable bond count of 4, an exact mass of 424.28248899 g/mol, a monoisotopic mass of 424.28248899 g/mol, a topological polar surface area of 118 Ų, a heavy atom count of 30, and a complexity of 668 .
Scientific Research Applications
Medicine: Diagnostic Biomarker
3,6,7,12-Tetrahydroxycholanoic acid: has potential as a diagnostic biomarker in medicine. Its unique profile in bile acid composition can be indicative of specific liver diseases or metabolic disorders . By analyzing its presence and concentration in biological samples, researchers can gain insights into hepatic function and diagnose conditions like cholestasis or bile acid synthesis defects.
Biochemistry: Study of Bile Acid Pathways
In biochemistry, this compound is used to study bile acid biosynthetic pathways . Its tetrahydroxylated structure makes it a subject of interest for understanding the enzymatic steps involved in bile acid synthesis and metabolism, which are crucial for maintaining cholesterol homeostasis and lipid digestion.
Pharmacology: Drug Conjugation
3,6,7,12-Tetrahydroxycholanoic acid: serves as a precursor for drug conjugates . Its hydroxyl groups allow for the attachment of pharmaceutical agents, enhancing their solubility and absorption. This application is particularly relevant in the development of drugs targeting liver diseases, where bile acids can facilitate targeted delivery.
Environmental Science: Ecotoxicology Indicator
This compound can act as an ecotoxicology indicator. Its presence in aquatic environments could signal contamination from pharmaceuticals or other chemicals that undergo biotransformation into bile acid-like structures . Monitoring its levels can help assess the impact of human activity on ecosystems.
Analytical Chemistry: Standard for Calibration
In analytical chemistry, 3,6,7,12-Tetrahydroxycholanoic acid is used as a reference standard for calibrating instruments like NMR and mass spectrometers . Its well-defined structure and properties provide a benchmark for the accurate measurement of similar compounds in complex mixtures.
Materials Science: Synthesis of Functional Materials
The compound’s multiple hydroxyl groups offer points of functionalization for the synthesis of advanced materials. Researchers can modify these groups to create polymers or coatings with specific properties, such as increased biocompatibility or controlled release capabilities.
Industrial Processes: Catalyst or Intermediate
In industrial processes, 3,6,7,12-Tetrahydroxycholanoic acid can serve as a catalyst or an intermediate in chemical reactions. Its structure can influence the synthesis of other compounds, potentially leading to more efficient or environmentally friendly manufacturing methods.
Food Science: Food Additive Research
Lastly, in food science, research into the use of bile acids like 3,6,7,12-Tetrahydroxycholanoic acid as food additives is ongoing. They could be used to improve the nutritional profile of foods or as emulsifiers to enhance texture and stability.
Safety and Hazards
properties
IUPAC Name |
(4R)-4-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13?,14-,15+,16+,17?,18?,20+,21?,22?,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMFMBNEAMQMA-OPIZJWLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(C(C4[C@@]3(CCC(C4)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979323 | |
| Record name | 3,6,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,7,12-Tetrahydroxycholanoic acid | |
CAS RN |
63266-88-6 | |
| Record name | 3,6,7,12-Tetrahydroxycholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063266886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



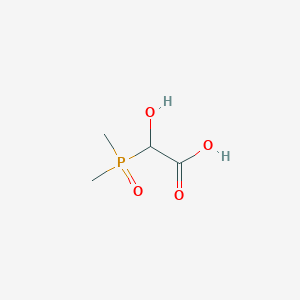

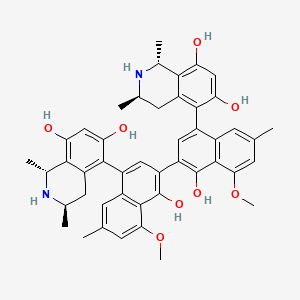

![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)
